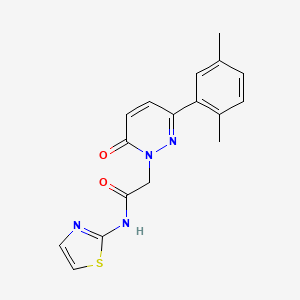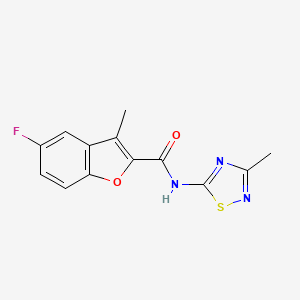![molecular formula C19H21N3O2S B14988361 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B14988361.png)
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyrrolidinone structure, along with a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodiazole ring, followed by the introduction of the methoxyethyl group. The pyrrolidinone ring is then synthesized and attached to the benzodiazole structure. Finally, the thiophene moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrrolidinone derivatives, and thiophene-containing molecules. Examples include:
- 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(2-methoxyethyl)-2-[(thiophen-2-yl)methyl]benzimidazole
Uniqueness
What sets 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE apart is its unique combination of structural features The presence of the benzodiazole, pyrrolidinone, and thiophene moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in other compounds
特性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21N3O2S/c1-24-9-8-22-17-7-3-2-6-16(17)20-19(22)14-11-18(23)21(12-14)13-15-5-4-10-25-15/h2-7,10,14H,8-9,11-13H2,1H3 |
InChIキー |
GYYXWISAWVMWPK-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14988279.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14988287.png)

![2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14988300.png)
methanone](/img/structure/B14988303.png)



![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14988325.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B14988336.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B14988340.png)
![6-(3,4-Dimethylphenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14988344.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14988347.png)
![1-(4-fluorophenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988359.png)
